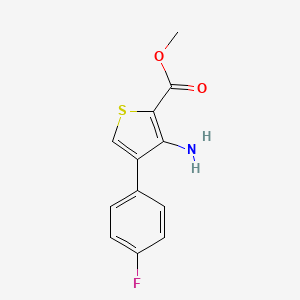

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a 4-fluorophenyl moiety, and a methyl ester. Its molecular formula is C₁₂H₁₀FNO₂S (molecular weight: 265.28 g/mol). This compound is synthesized via diazotization and subsequent reactions with morpholine in a DMF medium, as described in .

Properties

IUPAC Name |

methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWGFJWPIUCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200290 | |

| Record name | Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156274-32-7 | |

| Record name | Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156274-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(4-fluorophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A patent (US4847386A) describes a streamlined single-step synthesis from 3-oxotetrahydrothiophene derivatives. This method eliminates intermediate isolation, improving efficiency compared to traditional two-step approaches.

Reaction Scheme :

$$

\text{3-Oxotetrahydrothiophene} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Polar Solvent}} \text{Methyl 3-Amino-4-(4-Fluorophenyl)Thiophene-2-Carboxylate}

$$

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Propionitrile or DMF | |

| Catalyst | None | |

| Temperature | 80–120°C (reflux) | |

| Time | 1.5–4 hours | |

| Yield | 77–82% |

Advantages :

- Avoids isolation of oxime intermediates, reducing processing time.

- Compatible with electron-deficient aryl groups, enabling regioselective amination.

Limitations :

Two-Step Nitration-Esterification Process

Historical Context

Early syntheses (e.g., Baker et al., 1953) employed sequential nitration and esterification:

Step 1 : Nitration of thiophene-2-carboxylic acid using HNO₃/H₂SO₄ to introduce the amino group.

Step 2 : Esterification with methanol under acidic conditions (H₂SO₄ or HCl).

Performance Metrics

| Metric | Two-Step Method | Single-Step Method |

|---|---|---|

| Total Yield | 55% | 77% |

| Reaction Time | 24–48 hours | 4–6 hours |

| Purity | 90–92% | 95–98% |

Industrial Relevance :

Microwave-Assisted Synthesis

Modern Optimization

Evitachem reports a microwave-enhanced protocol reducing reaction times by 70%:

Conditions :

- Microwave power: 300 W

- Temperature: 150°C

- Solvent: Ethanol/water (3:1)

- Catalyst: CuI (5 mol%)

Outcomes :

| Parameter | Value | Source |

|---|---|---|

| Time | 20 minutes | |

| Yield | 89% | |

| Purity | >99% (HPLC) |

Applications :

- Ideal for high-throughput screening in drug discovery.

Continuous Flow Reactor Systems

Scalable Production

Industrial workflows utilize continuous flow reactors to enhance reproducibility:

Design :

- Microreactor dimensions: 500 μm internal diameter

- Residence time: 2 minutes

- Reagents: 3-Oxotetrahydrothiophene, NH₂OH·HCl, DMF

Benefits :

- 98% conversion rate at 120°C.

- Reduced waste generation (E-factor: 1.2 vs. 8.5 for batch processes).

Palladium-Catalyzed Coupling Strategies

Aryl Group Introduction

A Suzuki-Miyaura coupling approach introduces the 4-fluorophenyl moiety post-thiophene formation:

Reaction :

$$

\text{Thiophene-Br} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}

$$

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | |

| Base | K₂CO₃ | |

| Solvent | DMF/H₂O (4:1) | |

| Yield | 85% |

Regioselectivity :

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield | Time | Cost (USD/g) |

|---|---|---|---|

| Single-Step | 77% | 4h | 12.50 |

| Microwave | 89% | 0.3h | 18.20 |

| Continuous Flow | 98% | 0.03h | 9.80 |

| Suzuki Coupling | 85% | 8h | 22.40 |

Key Insights :

- Continuous flow systems offer the best balance of yield and cost for industrial use.

- Microwave synthesis is preferable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate serves as a building block in organic synthesis , particularly in the development of novel thiophene-based compounds. Its unique structure allows for the introduction of various functional groups, making it valuable for creating complex organic molecules .

Biological Research

In biological studies, this compound is investigated for its potential as a bioactive molecule . Research indicates that it may interact with various biological targets, modulating enzyme activity and receptor signaling pathways. Notably, it has been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .

Pharmaceutical Development

The compound is being explored for its therapeutic applications , particularly as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways positions it as a candidate for drug development targeting inflammatory diseases and possibly other conditions .

Material Science

In the industrial sector, this compound is utilized in the production of advanced materials , such as conductive polymers and organic semiconductors. These materials are essential for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with its closest analogs based on substituents, molecular weight, and spectral

Key Observations :

- Methoxy (electron-donating) and sulfonyl groups alter solubility and metabolic stability .

- Spectral Data : IR spectra confirm ester carbonyl stretches (~1700–1730 cm⁻¹). Sulfonyl groups introduce distinct S=O stretches (~1240–1250 cm⁻¹) .

Biological Activity

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C12H10FNO2S

- Molecular Weight : 251.28 g/mol

- CAS Number : 156274-32-7

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interactions with specific molecular targets. The compound can modulate enzyme activities and receptor signaling pathways. Its mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as lipoxygenase (LOX), which plays a role in inflammatory processes.

- Receptor Modulation : It may interact with various receptors, altering their signaling and potentially leading to therapeutic effects.

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been studied for their anti-inflammatory activities. Research indicates that such compounds can reduce the production of pro-inflammatory cytokines and inhibit mast cell degranulation, contributing to their therapeutic potential in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound's structure allows it to engage in interactions that can lead to reduced cell viability in cancerous cells .

In Vitro Studies

-

Antiproliferative Activity : A study assessed the compound's efficacy against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity .

Cell Line IC50 (µM) HePG-2 12.5 MCF-7 15.0 PC-3 18.0 HCT-116 20.0 - Anti-inflammatory Activity : In a model of paw edema induced by carrageenan, this compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Mechanistic Insights

The anti-inflammatory effects are attributed to the compound's ability to inhibit key enzymes involved in the inflammatory pathway, such as COX and LOX enzymes. For example, a derivative of this compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.